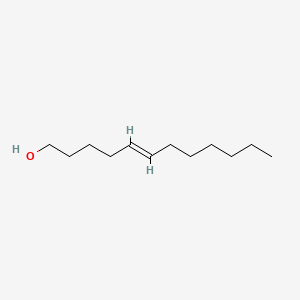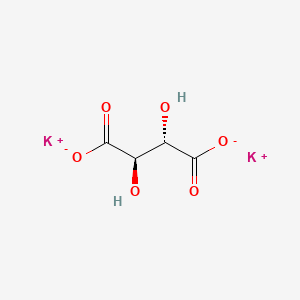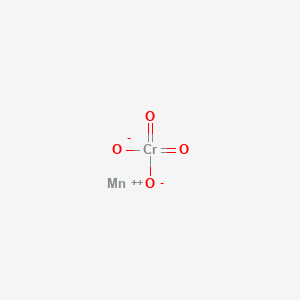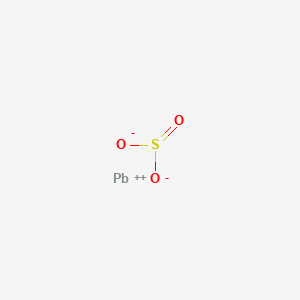
(E)-5-Dodecen-1-ol
Overview
Description
(E)-5-Dodecen-1-ol , also known as 5-Dodecen-1-ol , is an organic compound with the chemical formula C₁₂H₂₄O . It falls within the class of alcohols and is characterized by a long hydrocarbon chain with a terminal hydroxyl group. The compound exists in both cis (Z) and trans (E) isomeric forms, with the (E)- configuration being the focus of our analysis .
Molecular Structure Analysis
The molecular structure of (E)-5-Dodecen-1-ol consists of a linear hydrocarbon chain of 12 carbon atoms, terminating in a hydroxyl group. The (E)- configuration indicates that the double bond between carbons 5 and 6 is in the trans orientation. The compound’s 2D and 3D structures can be visualized using computational tools .
Scientific Research Applications
1. Pheromone Synthesis and Insect Behavior
Trail-Following in Termites : Studies have synthesized compounds like (Z)-3-Dodecen-1-ol, which is structurally similar to (E)-5-Dodecen-1-ol, and have explored their role as semiochemicals in termite trail-following behavior. This research has implications for understanding and potentially controlling termite populations (Argenti et al., 1994).
Modification of Sex Attractants in Moths : Research indicates that structural analogs of (E)-5-Dodecen-1-ol can modify the activity of sex attractants in moths, affecting their trapping and monitoring (Greenway et al., 1982).
Sex Pheromone Blends : Studies have explored the role of dodecen-1-ols, including isomers of (E)-5-Dodecen-1-ol, in the sex pheromone blends of various moth species, aiding in the understanding of insect communication and mating behaviors (Arn et al., 1985).
2. Chemical Synthesis and Analysis
Synthesis Methods : Alternative synthesis methods for dodecen-1-ols, including isomers of (E)-5-Dodecen-1-ol, have been developed to avoid the use of carcinogenic substances, contributing to safer chemical practices (Lo et al., 1992).
Mass Spectrometry Analysis : The fragmentation pathways of isomeric dodecen-1-ols have been studied using mass spectrometry, providing insights into their structural properties and reactions under electron impact (Yuan et al., 1993).
3. Nanoparticle Synthesis and Material Science
- Nanoparticle Synthesis : Research has shown that solvents like 1-dodecene, which are structurally related to (E)-5-Dodecen-1-ol, can affect the growth, crystallinity, and surface bonding of germanium nanoparticles. This has implications for the development of advanced materials and nanotechnology (Bernard et al., 2018).
4. Hydroformylation and Catalysis
- Hydroformylation Processes : Studies on the hydroformylation of 1-dodecene using rhodium-based catalysts contribute to the understanding of catalytic processes in organic synthesis, which is relevant for industrial chemical production (Kiedorf et al., 2014).
properties
IUPAC Name |
(E)-dodec-5-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8,13H,2-6,9-12H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJWLIMIKGBSSN-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886516 | |
| Record name | 5-Dodecen-1-ol, (5E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-Dodecen-1-ol | |
CAS RN |
62936-12-3 | |
| Record name | (5E)-5-Dodecen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62936-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Dodecen-1-ol, (5E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062936123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Dodecen-1-ol, (5E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Dodecen-1-ol, (5E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![zinc;N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B1623202.png)












